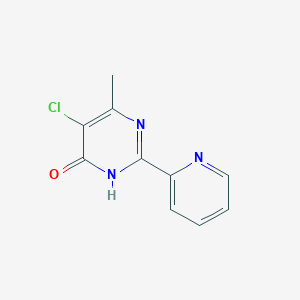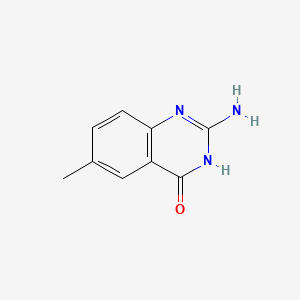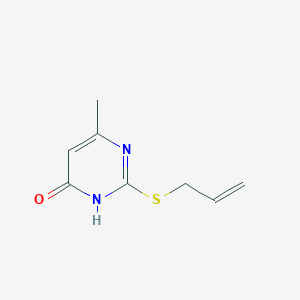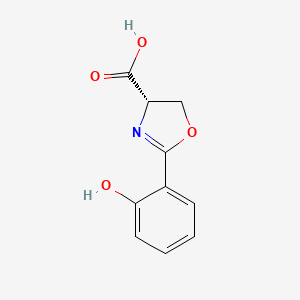
6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one
Overview
Description
6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one, also known as HT or hydroxytriazolone, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic compound that contains a triazine ring and a hydroxyl group, which makes it a potential candidate for various applications. In
Scientific Research Applications
Antibacterial Agent Synthesis
Compounds derived from 6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one have shown potential as antibacterial agents. A study demonstrated the synthesis of various fluorine-containing thiadiazolotriazinones with notable antibacterial activities (Holla, Bhat, & Shetty, 2003). Another research synthesized thiadiazolotriazinones carrying 4-methylthiobenzyl moieties, again highlighting their potential as antimicrobial agents (Ashok & Holla, 2007).
Anticancer Activity
Some derivatives of 6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one have been investigated for their potential anticancer activities. A study synthesized S-glycosyl and S-alkyl derivatives and found significant in vitro anticancer activities in certain compounds (Saad & Moustafa, 2011).
Molecular Structure Analysis
Research has been conducted to understand the molecular structure of related compounds. For instance, a study focused on the synthesis and molecular structure analysis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, which is closely related to 6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one (Hwang et al., 2006).
Corrosion Inhibition
Compounds with a similar structure have been studied for their effectiveness as corrosion inhibitors. In a study, aromatic triazoles, closely related to the compound , showed good inhibition efficiency in preventing corrosion of mild steel in acidic environments (Quraishi & Sardar, 2002).
Mosquito-Larvicidal and Antibacterial Properties
Novel thiadiazolotriazin-4-ones, structurally similar to 6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one, have been synthesized and evaluated for their mosquito-larvicidal and antibacterial properties. Some derivatives showed significant activity against malaria vectors and a broad spectrum of antibacterial activity (Castelino et al., 2014).
Safety And Hazards
Safety and hazard data would typically come from material safety data sheets (MSDS) for the specific compound . Without this, we can’t provide accurate information. As a general rule, handling any chemical should involve appropriate safety measures, including use of personal protective equipment and working in a well-ventilated area.
properties
IUPAC Name |
6-(4-hydroxyphenyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c13-6-3-1-5(2-4-6)7-8(14)10-9(15)12-11-7/h1-4,13H,(H2,10,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAGTQXQXJNDNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B1418122.png)

![2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione](/img/structure/B1418125.png)


![ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1418129.png)



![8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418135.png)

![1H-pyrazolo[3,4-d]pyrimidine-1-propanoic acid, 4,5-dihydro-4-oxo-](/img/structure/B1418137.png)

![2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B1418144.png)